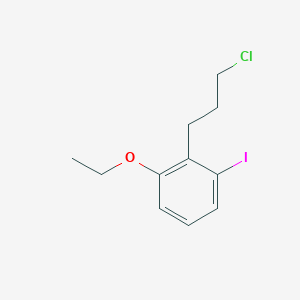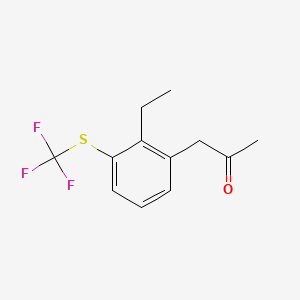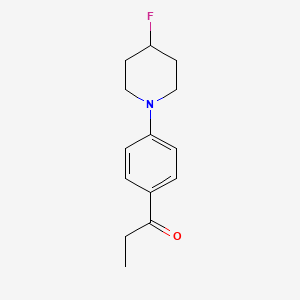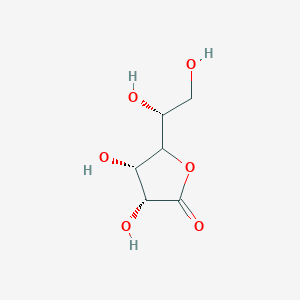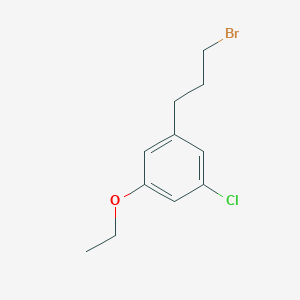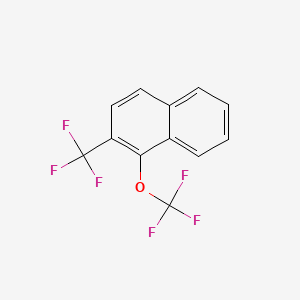
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring
Métodos De Preparación
The synthesis of 1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a naphthalene ring. One common synthetic route involves the reaction of naphthalene derivatives with trifluoromethylating and trifluoromethoxylating agents under specific conditions. For instance, the use of trifluoromethyl iodide (CF3I) and trifluoromethoxy iodide (CF3OI) in the presence of a suitable catalyst can facilitate the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The choice of reagents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced naphthalene derivatives.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s unique fluorinated structure makes it a useful probe in biological studies, particularly in understanding the interactions of fluorinated molecules with biological systems.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic properties, such as enzyme inhibition and receptor modulation.
Mecanismo De Acción
The mechanism of action of 1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can influence the compound’s electronic properties, making it a potent modulator of enzyme activity and receptor binding. The pathways involved may include inhibition of specific enzymes or alteration of receptor signaling, depending on the biological context .
Comparación Con Compuestos Similares
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-naphthalene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)naphthalene: Lacks the trifluoromethoxy group, leading to variations in reactivity and applications.
Trifluoromethyl-substituted benzenes: These compounds have similar trifluoromethyl groups but differ in their aromatic ring structure, affecting their overall properties and uses.
The uniqueness of this compound lies in the combined presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring, which imparts distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C12H6F6O |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
1-(trifluoromethoxy)-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)9-6-5-7-3-1-2-4-8(7)10(9)19-12(16,17)18/h1-6H |
Clave InChI |
LIFALNNOHQNUCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


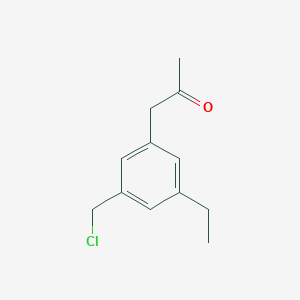


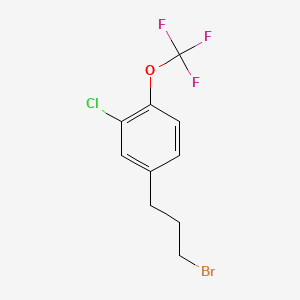
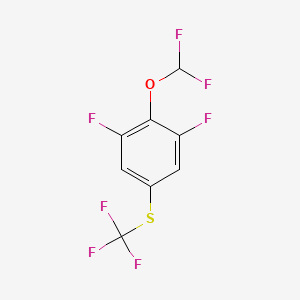
![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
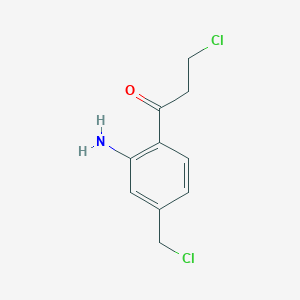
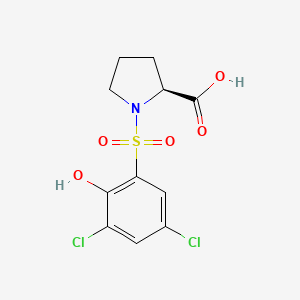
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
